H-Cpa-c[pen-Gly-Phe-pen]OH
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Overview
Description
H-Cpa-c[pen-Gly-Phe-pen]OH is a synthetic peptide compound with a complex structure. It contains 88 bonds, including multiple double bonds, aromatic bonds, and a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cpa-c[pen-Gly-Phe-pen]OH involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acids. The process typically starts with the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques, which are optimized for efficiency and yield. The use of automated peptide synthesizers can streamline the process, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
H-Cpa-c[pen-Gly-Phe-pen]OH can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
H-Cpa-c[pen-Gly-Phe-pen]OH has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of H-Cpa-c[pen-Gly-Phe-pen]OH involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The disulfide bond in the compound can undergo redox reactions, which can modulate the activity of redox-sensitive proteins .
Comparison with Similar Compounds
H-Cpa-c[pen-Gly-Phe-pen]OH can be compared to other similar peptide compounds, such as:
H-Tyr-Tic-Phe-OH: This compound has a similar peptide backbone but different side chains, leading to different biological activities.
H-Tyr-Pip-Phe-Phe-OH: This compound lacks the disulfide bond present in this compound, resulting in different chemical reactivity and stability.
The uniqueness of this compound lies in its specific combination of amino acids and the presence of a disulfide bond, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C31H40N6O7S2 |
---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-carbamoylphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid |
InChI |
InChI=1S/C31H40N6O7S2/c1-30(2)23(36-26(40)20(32)14-18-10-12-19(13-11-18)25(33)39)28(42)34-16-22(38)35-21(15-17-8-6-5-7-9-17)27(41)37-24(29(43)44)31(3,4)46-45-30/h5-13,20-21,23-24H,14-16,32H2,1-4H3,(H2,33,39)(H,34,42)(H,35,38)(H,36,40)(H,37,41)(H,43,44)/t20-,21-,23-,24-/m0/s1 |
InChI Key |
KFLVOLBPEGAIIK-WMIMKTLMSA-N |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)N)N)C |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)C(=O)N)N)C |
Origin of Product |
United States |
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